PROTAC c-Met degrader-3

c-Met Degradation PROTAC Potency Lung Cancer

PROTAC c-Met degrader-3 (Compound 22b) is a potent, cereblon (CRBN)-recruiting proteolysis-targeting chimera (PROTAC) designed to induce the selective ubiquitination and subsequent proteasomal degradation of the c-Met receptor tyrosine kinase. Characterized by a DC50 of 0.59 nM in EBC-1 cells , this degrader is a key tool compound for investigating the therapeutic potential of c-Met degradation in c-Met-driven cancers, particularly in lung cancer research.

Molecular Formula C51H54N10O7
Molecular Weight 919.0 g/mol
Cat. No. B15543170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC c-Met degrader-3
Molecular FormulaC51H54N10O7
Molecular Weight919.0 g/mol
Structural Identifiers
InChIInChI=1S/C51H54N10O7/c1-67-44-10-8-40(28-43(44)60-21-14-45(62)55-50(60)66)49(65)59-24-17-51(18-25-59)15-22-58(23-16-51)47(64)33-57-19-12-35(13-20-57)34-68-41-30-53-48(54-31-41)39-7-3-5-37(27-39)32-61-46(63)11-9-42(56-61)38-6-2-4-36(26-38)29-52/h2-11,26-28,30-31,35H,12-25,32-34H2,1H3,(H,55,62,66)
InChIKeyITUPPQMTHIEVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC c-Met degrader-3: Key Baseline Data for Scientific Procurement and c-Met Degradation Studies


PROTAC c-Met degrader-3 (Compound 22b) is a potent, cereblon (CRBN)-recruiting proteolysis-targeting chimera (PROTAC) designed to induce the selective ubiquitination and subsequent proteasomal degradation of the c-Met receptor tyrosine kinase . Characterized by a DC50 of 0.59 nM in EBC-1 cells , this degrader is a key tool compound for investigating the therapeutic potential of c-Met degradation in c-Met-driven cancers, particularly in lung cancer research [1].

PROTAC c-Met degrader-3: Why Generic Substitution with Other c-Met PROTACs Is Not Viable


Generic substitution among c-Met-targeting PROTACs is not scientifically sound due to significant variability in degradation potency and efficacy profiles, which are directly influenced by the specific warhead, linker composition, and E3 ligase ligand utilized in each degrader [1]. For instance, while PROTAC c-Met degrader-3 demonstrates picomolar degradation potency (DC50 = 0.59 nM) in EBC-1 cells , closely related analogs such as PROTAC c-Met degrader-1 (DC50 = 6.21 nM) and PROTAC c-Met degrader-2 (DC50 = 50 nM) exhibit dramatically different potencies. This underscores that even subtle structural modifications in the PROTAC architecture can lead to orders-of-magnitude differences in degradation efficiency, making direct experimental comparison essential and precluding simple interchangeability.

PROTAC c-Met degrader-3 Evidence Guide: Quantitative Differentiation from Key c-Met Degrader Comparators


PROTAC c-Met degrader-3 vs. PROTAC c-Met degrader-1: A 10.5-Fold Increase in Degradation Potency in EBC-1 Cells

PROTAC c-Met degrader-3 demonstrates a significantly higher potency for inducing c-Met degradation compared to the well-characterized PROTAC c-Met degrader-1 (Met-DD4). In EBC-1 cells, a model for non-small cell lung cancer (NSCLC), degrader-3 achieves a DC50 of 0.59 nM , whereas degrader-1 exhibits a DC50 of 6.21 nM . This represents a greater than 10-fold improvement in degradation efficiency under comparable in vitro conditions, positioning degrader-3 as a superior tool for achieving near-complete target elimination at lower concentrations.

c-Met Degradation PROTAC Potency Lung Cancer

PROTAC c-Met degrader-3 vs. PROTAC c-Met degrader-2: An 85-Fold Superiority in c-Met Degradation Potency

When compared to PROTAC c-Met degrader-2 (PROTAC2), which is also based on a CRBN-recruiting ligand , PROTAC c-Met degrader-3 displays an even more striking increase in potency. Degrader-2 exhibits a DC50 of 50 nM in cell-based degradation assays . In contrast, degrader-3 achieves a DC50 of 0.59 nM . This 85-fold difference highlights the profound impact of optimized warhead and linker chemistry in degrader-3's design, making it the far more efficient choice for experiments requiring robust c-Met depletion.

c-Met Degradation PROTAC Potency Comparative Efficacy

PROTAC c-Met degrader-3 vs. PROTAC c-Met degrader-6: Comparable Sub-Nanomolar Potency in EBC-1 Cells

PROTAC c-Met degrader-3 and PROTAC c-Met degrader-6 represent the most potent c-Met PROTACs currently available, both achieving sub-nanomolar DC50 values. In EBC-1 cells, degrader-3 demonstrates a DC50 of 0.59 nM , while degrader-6 shows a slightly higher potency with a DC50 of 0.52 nM . The minor difference in potency (0.07 nM) places these two compounds in the same class of highly efficient c-Met degraders. Their distinct chemical structures offer alternative options for probing degradation mechanisms and can serve as orthogonal tools to validate biological findings.

c-Met Degradation PROTAC Potency EBC-1 Cells

PROTAC c-Met degrader-3: A Potent Research Tool Lacking Characterized In Vivo Data

Unlike some other c-Met PROTACs, such as PROTAC c-Met degrader-1 (Met-DD4), which has demonstrated oral bioavailability and significant tumor growth inhibition in MKN-45 xenograft models , the in vivo pharmacokinetic and pharmacodynamic properties of PROTAC c-Met degrader-3 have not been publicly reported. Its characterization is currently limited to in vitro degradation potency assays . This makes degrader-3 an ideal and potent tool for cell-based mechanistic studies, while degrader-1 or degrader-6 may be more suitable starting points for research requiring in vivo efficacy.

In Vivo Efficacy Pharmacokinetics Preclinical Research

PROTAC c-Met degrader-3: A Modular Design for Enhanced Selectivity Potential

The modular architecture of PROTAC c-Met degrader-3, comprised of a specific c-Met ligand (HY-14721), a CRBN E3 ligase ligand (HY-W249500), and an optimized linker (HY-168911) , is foundational to its potential for high degradation selectivity. While quantitative kinome-wide selectivity data for degrader-3 is not publicly available, the principle of PROTAC-mediated degradation often confers greater target selectivity compared to the parental kinase inhibitor [1]. This occurs because efficient degradation requires formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase, a cooperative event not all inhibitor-bound proteins can achieve [2]. Researchers can leverage this inherent characteristic to design more precise cellular perturbation experiments.

Selectivity PROTAC Design CRBN Ligand

PROTAC c-Met degrader-3: Recommended Research and Application Scenarios Based on Verified Potency


High-Resolution Study of c-Met Scaffolding Functions in Lung Cancer Cells

Given its picomolar DC50 of 0.59 nM in EBC-1 cells, PROTAC c-Met degrader-3 is exceptionally well-suited for experiments designed to dissect the kinase-independent scaffolding functions of c-Met in lung cancer . By achieving near-complete and rapid target degradation at low concentrations, it enables researchers to distinguish between phenotypes arising from loss of kinase signaling versus loss of the entire c-Met protein complex. This is particularly relevant for understanding resistance mechanisms to kinase inhibitors and identifying new therapeutic vulnerabilities [1].

Orthogonal Validation for Degradation-Dependent Phenotypes

With its sub-nanomolar potency closely mirroring that of PROTAC c-Met degrader-6, degrader-3 is an ideal orthogonal tool for confirming that observed biological effects are truly degradation-dependent rather than compound-specific artifacts . Using two structurally distinct PROTACs that both induce efficient c-Met degradation provides a higher level of confidence in the target biology and strengthens the case for clinical translation of c-Met degradation strategies [1].

Establishing Potency Benchmarks in c-Met Degrader Development

PROTAC c-Met degrader-3 serves as a high-potency benchmark (DC50 = 0.59 nM) for medicinal chemistry efforts aimed at developing next-generation c-Met degraders . New compounds can be directly compared to degrader-3's performance in standardized EBC-1 cell assays to assess improvements in degradation efficiency, maximum degradation (Dmax), and cellular efficacy [1]. Its well-characterized in vitro profile makes it a reliable control for SAR studies.

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